

spectroscopic analysis of Taltobulin synthesized from intermediate-12

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Taltobulin intermediate-12*

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Spectroscopic Analysis of Taltobulin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Taltobulin, a potent synthetic microtubule inhibitor, synthesized from a hypothetical key intermediate, designated here as intermediate-12. The performance and structural confirmation of Taltobulin are compared with established alternative microtubule-targeting agents, Vincristine and Paclitaxel. This document presents supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways to aid in research and development.

Introduction to Taltobulin

Taltobulin (also known as HTI-286) is a synthetic analog of the marine natural product hemiasterlin.^[1] It is a powerful antimetabolic agent that functions by inhibiting tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.^{[2][3]} A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge with other microtubule inhibitors like Paclitaxel and Vinca alkaloids.^[1] The synthesis of Taltobulin is a multi-step process, and for the purpose of this guide, we will consider its synthesis from a conceptual late-stage precursor, "intermediate-12". Spectroscopic analysis is paramount to confirm the successful synthesis and purity of the final Taltobulin product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Taltobulin and its comparators, Vincristine and Paclitaxel. The data for Taltobulin is projected based on its known chemical structure and typical values for similar functional groups, as specific public data is limited.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Key Proton Signals (ppm)	Reference
Taltobulin	7.20-7.40 (m, Ar-H), 6.80 (q, J=7.0 Hz, =CH), 4.50 (d, J=9.0 Hz, N-CH), 3.10 (s, N-CH ₃), 0.90-1.20 (m, CH ₃ groups)	[4][5][6][7]
Vincristine	9.75 (s, N-CHO), 8.05 (s, Ar-H), 7.55 (d, J=7.5 Hz, Ar-H), 7.15 (m, Ar-H), 3.80 (s, O-CH ₃), 2.75 (s, N-CH ₃)	[2][8][9]
Paclitaxel	8.15 (d, J=7.5 Hz, Ar-H), 7.75 (d, J=7.5 Hz, Ar-H), 7.40-7.60 (m, Ar-H), 6.30 (s, C10-H), 5.70 (d, J=7.0 Hz, C2-H)	[10][11][12][13]

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Key Carbon Signals (ppm)	Reference
Taltobulin	170-175 (C=O, amide), 125-140 (Ar-C), 60-70 (N-CH), 30-40 (N-CH ₃), 15-25 (CH ₃)	[4][14]
Vincristine	170.5 (C=O), 161.0 (N-CHO), 153.5 (Ar-C), 140-150 (Ar-C), 83.5 (C-O), 50-60 (N-C), 45.5 (N-CH ₃)	[2][15][16]
Paclitaxel	203.0 (C=O), 171.0 (C=O, ester), 167.0 (C=O, amide), 130-140 (Ar-C), 84.0 (C-O), 81.0 (C-O), 75.0 (C-O)	[17][18][19]

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass-to-Charge Ratios (m/z)	Reference
Taltobulin	C ₂₇ H ₄₃ N ₃ O ₄	473.65	474.3 [M+H] ⁺ , 496.3 [M+Na] ⁺	[3]
Vincristine	C ₄₆ H ₅₆ N ₄ O ₁₀	824.96	825.4 [M+H] ⁺ , 847.4 [M+Na] ⁺	[20][21][22][23] [24]
Paclitaxel	C ₄₇ H ₅₁ NO ₁₄	853.91	854.5 [M+H] ⁺ , 876.5 [M+Na] ⁺	[25][26][27][28] [29]

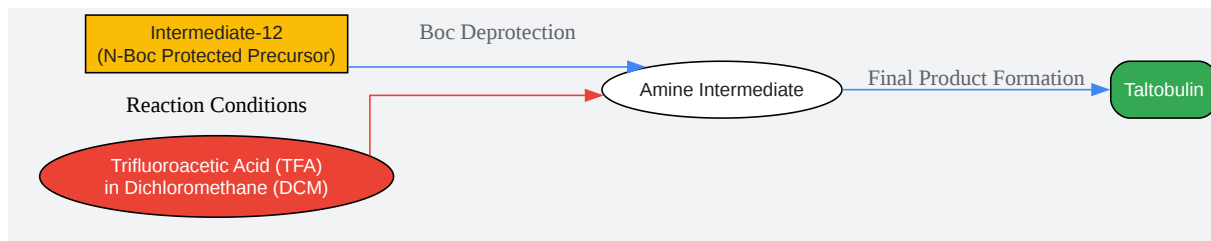
Experimental Protocols

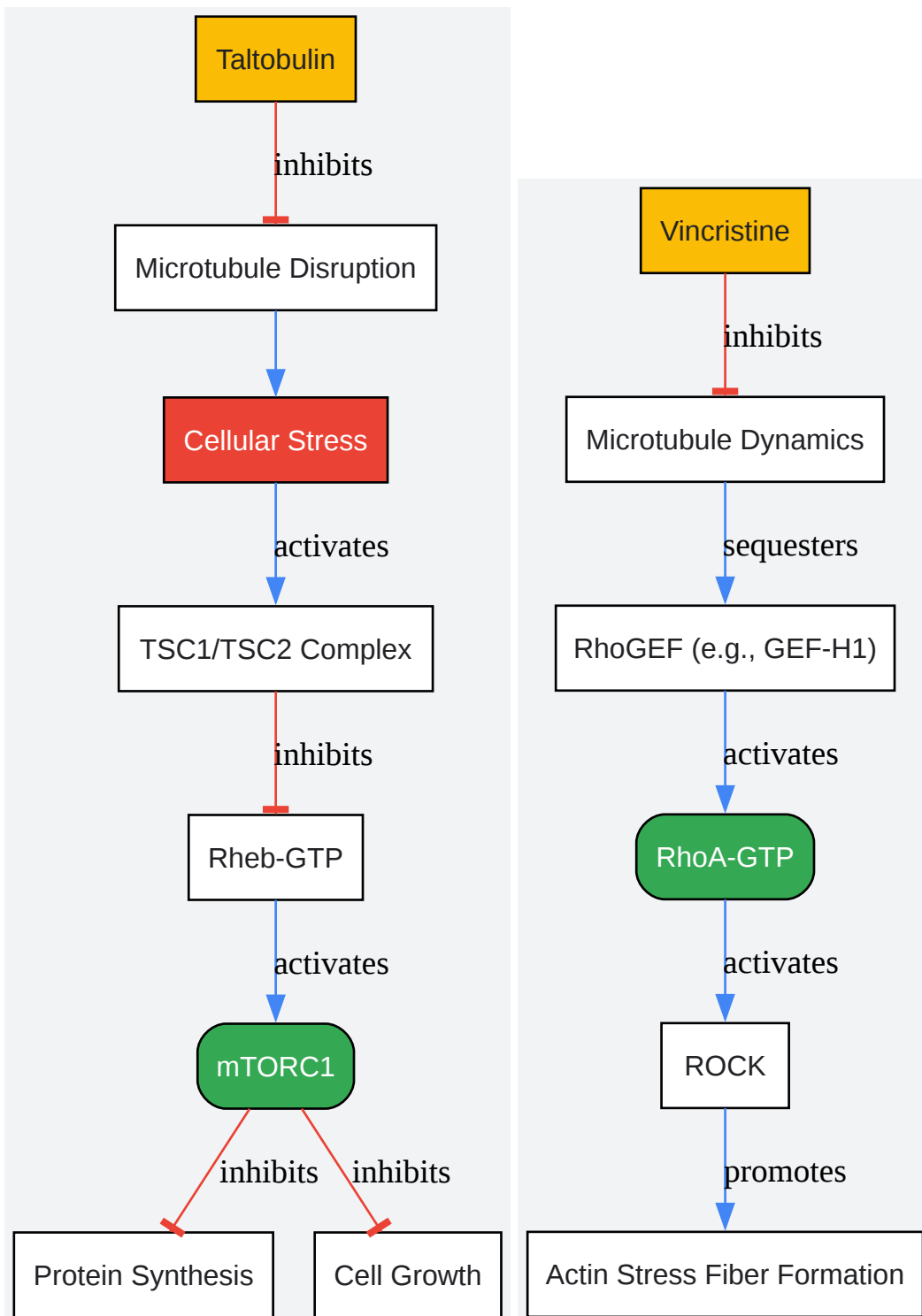
- Sample Preparation: 5-10 mg of the analyte (Taltobulin, Vincristine, or Paclitaxel) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.

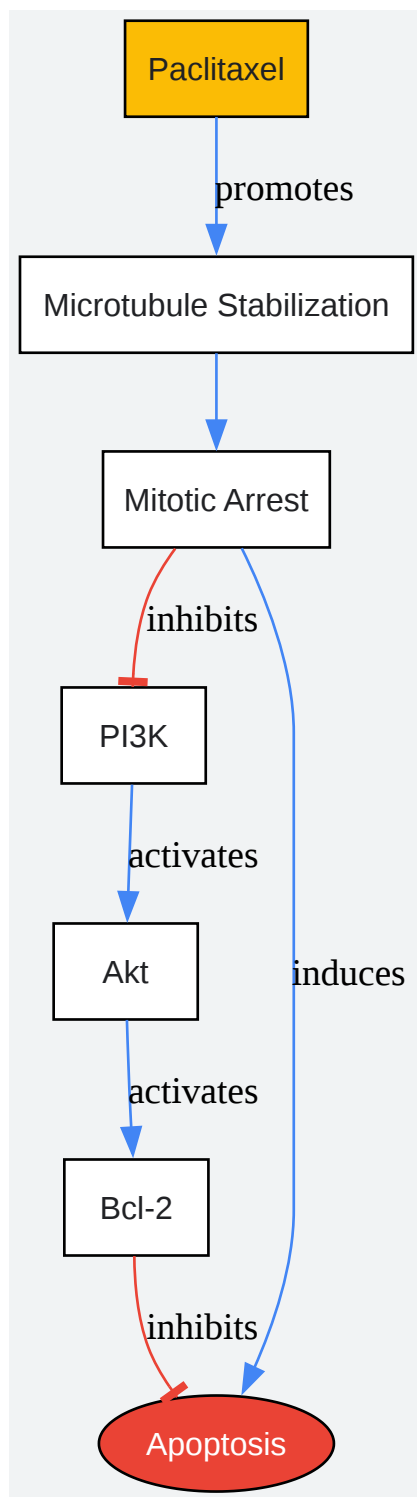
- ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each sample.
- ¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each sample.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were baseline-corrected and referenced to the internal TMS standard.
- Sample Preparation: A 1 mg/mL stock solution of each analyte was prepared in methanol. This was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- Instrumentation: High-resolution mass spectra were obtained using a Thermo Scientific Q Exactive Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- ESI-MS Parameters: The analysis was performed in positive ion mode. The spray voltage was set to 3.5 kV, the capillary temperature to 320°C, and the sheath gas flow rate to 40 arbitrary units.
- Data Acquisition: Data was acquired in full scan mode over a mass range of m/z 150-1000 with a resolution of 70,000.

Visualizing Synthesis and Biological Pathways

The following diagram illustrates a conceptual final step in the synthesis of Taltobulin, where a hypothetical "intermediate-12" undergoes a final coupling reaction.







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- To cite this document: BenchChem. [spectroscopic analysis of Taltobulin synthesized from intermediate-12]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135443#spectroscopic-analysis-of-taltobulin-synthesized-from-intermediate-12]

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